Trioctanoin-carboxyls-13C3

Catalog No.
S1899388
CAS No.
65402-55-3
M.F
C27H50O6
M. Wt
473.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctanoin-carboxyls-13C3

CAS Number

65402-55-3

Product Name

Trioctanoin-carboxyls-13C3

IUPAC Name

2,3-di((113C)octanoyloxy)propyl (113C)octanoate

Molecular Formula

C27H50O6

Molecular Weight

473.7 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1

InChI Key

VLPFTAMPNXLGLX-UTXJEHKQSA-N

SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC

Trioctanoin-carboxyls-13C3, also known as Trioctanoin-[1,1,1-13C3], is a triacylglycerol compound with the molecular formula C27H50O6C_{27}H_{50}O_{6} and a molecular weight of 466.68 g/mol. This compound is a stable isotope-labeled version of tricaprylin, which consists of three octanoic acid chains esterified to glycerol. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in various biochemical studies, particularly in metabolic research and tracer studies.

Trioctanoin-carboxyls-13C3 itself does not have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research. When incorporated into cells or tissues, the ¹³C enrichment allows researchers to track the fate of the labeled fat molecule using NMR spectroscopy. This provides valuable insights into fat metabolism, absorption, and utilization within biological systems [].

Metabolic Studies

Trioctanoin-carboxyls-13C3 can be a valuable tool in studying fatty acid metabolism. Because the 13C isotope is a stable isotope, it can be traced through metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to investigate how the body absorbs, transports, and utilizes fatty acids for energy production or other cellular processes.

Drug Discovery and Development

Understanding how fatty acids interact with drugs or potential drug targets can be crucial in the pharmaceutical industry. Trioctanoin-carboxyls-13C3 can be used to label fatty acids involved in these interactions, enabling researchers to track their movement and potential effects within cells using isotope tracing methods. This information can be vital for designing and developing new drugs with improved efficacy and reduced side effects.

Absorption and Digestion Studies

Fatty acid absorption and digestion are complex processes that can be influenced by various factors. Trioctanoin-carboxyls-13C3 can be used to investigate these processes by labeling dietary fats with the 13C isotope. Researchers can then track the labeled fatty acids through the digestive system and measure their absorption rates in the intestine. This can provide valuable insights into nutrient uptake and gut health.

Cellular Signaling Pathways

Fatty acids play a role in various cellular signaling pathways. Trioctanoin-carboxyls-13C3 can be employed to study how these fatty acids interact with specific receptors or enzymes involved in signaling cascades. By tracking the labeled fatty acids, researchers can gain a better understanding of how they influence cellular processes like gene expression or protein function.

Typical of triacylglycerols:

  • Hydrolysis: In the presence of water and lipase enzymes, it can be hydrolyzed to yield glycerol and free fatty acids (octanoic acid).
  • Transesterification: It can react with alcohols to form esters, which is important in biodiesel production.
  • Oxidation: The fatty acid chains can undergo oxidation reactions, which are relevant in understanding metabolic pathways.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications.

Trioctanoin-carboxyls-13C3 exhibits significant biological activity due to its fatty acid composition. Octanoic acid has been studied for its potential benefits in:

  • Energy Source: It serves as a rapid source of energy due to its medium-chain fatty acid structure, which is metabolized quickly.
  • Antimicrobial Properties: Octanoic acid has demonstrated antimicrobial effects against various pathogens.
  • Potential Therapeutic Uses: Research indicates that medium-chain triglycerides may play a role in managing conditions like epilepsy and Alzheimer’s disease by providing alternative energy sources for brain metabolism.

The synthesis of Trioctanoin-carboxyls-13C3 typically involves:

  • Esterification: The reaction between glycerol and octanoic acid, utilizing carbon-13 labeled octanoic acid to yield the labeled triacylglycerol.
  • Catalytic Methods: Acid or base catalysts can be employed to enhance the reaction rate and yield.
  • Purification: The product may require purification steps such as distillation or chromatography to isolate Trioctanoin-carboxyls-13C3 from by-products.

Trioctanoin-carboxyls-13C3 has various applications:

  • Metabolic Studies: Used as a tracer in metabolic research to study lipid metabolism and energy utilization.
  • Nutritional Science: Investigated for its role in dietary formulations, particularly for patients requiring rapid energy sources.
  • Pharmaceutical Research: Explored for potential therapeutic effects in neurological disorders due to its rapid absorption and metabolism.

Interaction studies involving Trioctanoin-carboxyls-13C3 focus on its metabolic pathways and interactions with enzymes such as lipases. These studies help elucidate how this compound influences lipid metabolism and energy production within biological systems. Additionally, research into its interactions with other dietary fats can provide insights into optimizing nutritional strategies for health benefits.

Trioctanoin-carboxyls-13C3 shares similarities with other medium-chain triglycerides but has unique characteristics due to its carbon-13 labeling. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
TricaprylinC21H42O6C_{21}H_{42}O_6Natural triacylglycerol without isotopic labeling
Caprylic AcidC8H16O2C_{8}H_{16}O_2Shorter chain fatty acid, faster metabolism
Medium Chain TriglyceridesVariableGeneral category including various chain lengths

Uniqueness of Trioctanoin-carboxyls-13C3

The unique feature of Trioctanoin-carboxyls-13C3 is its stable isotope labeling with carbon-13, which allows for precise tracking in metabolic studies compared to non-labeled counterparts. This isotopic distinction is valuable for research applications requiring detailed analysis of metabolic pathways and energy utilization.

XLogP3

8.9

UNII

WW7TN04HRR

Wikipedia

Trioctanoin-carboxyls-13C3

Dates

Modify: 2023-08-16

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